molecular formula C10H12N2O3S B12854505 N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide

N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B12854505
M. Wt: 240.28 g/mol
InChI Key: NOARHVOFZOGEPM-UHFFFAOYSA-N
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Description

N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide is a compound that features an oxazoline ring attached to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature and results in the formation of the oxazoline ring . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide (MnO2) in a packed reactor .

Industrial Production Methods

the use of flow synthesis techniques, which offer improved safety and product purity, is a promising approach for scaling up the production of oxazoline derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide is unique due to its specific combination of an oxazoline ring and a benzenesulfonamide group. This structural motif provides distinct reactivity and coordination properties, making it valuable in various chemical and catalytic applications .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-oxazol-2-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C10H12N2O3S/c1-8-4-2-3-5-9(8)16(13,14)12-10-11-6-7-15-10/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

NOARHVOFZOGEPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=NCCO2

Origin of Product

United States

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